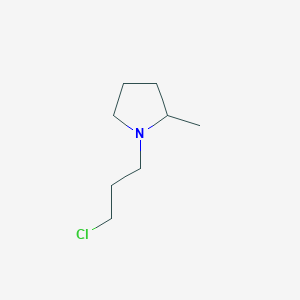

1-(3-Chloro-propyl)-2-methyl-pyrrolidine

Description

1-(3-Chloro-propyl)-2-methyl-pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a 3-chloropropyl chain and a methyl group at position 2. The chloro group on the propyl chain enhances its reactivity as a leaving group, making it valuable in alkylation and polymerization reactions .

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

1-(3-chloropropyl)-2-methylpyrrolidine |

InChI |

InChI=1S/C8H16ClN/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7H2,1H3 |

InChI Key |

BAKHPYGIWRQPMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN1CCCCl |

Origin of Product |

United States |

Scientific Research Applications

Anticonvulsant Activity

Research indicates that pyrrolidine derivatives, including 1-(3-Chloro-propyl)-2-methyl-pyrrolidine, exhibit significant anticonvulsant properties. A study evaluating various pyrrolidine-2,5-diones demonstrated that compounds with structural similarities can effectively reduce seizure activity in animal models. Specifically, this compound showed promising results in the maximal electroshock (MES) test, with an effective dose (ED50) of 30 mg/kg, indicating its potential for developing new anticonvulsant therapies .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| 1-(3-Chloro-propyl)-2-methyl-pyrrolidine | 30 | MES |

| 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione | 28.2 | MES |

| 1-(3-Ethyl)-pyrrolidine-2,5-dione | 100 | scPTZ |

Antibacterial Properties

The compound has also been explored for its antibacterial activities. A study identified pyrrolidine-2,3-diones as potential inhibitors of Pseudomonas aeruginosa's penicillin-binding protein 3 (PBP3), suggesting that modifications to the pyrrolidine scaffold could enhance antibacterial efficacy against multidrug-resistant strains . The structural features necessary for target inhibition include specific substituents on the pyrrolidine ring, emphasizing the importance of chemical optimization in drug design.

Synthesis of Complex Molecules

The versatility of the pyrrolidine scaffold allows for its use in synthesizing complex organic molecules. For instance, studies have demonstrated efficient catalytic methods for producing chiral C2-alkylated pyrrolidines through regio- and enantioselective hydroalkylation reactions . This highlights the compound's role as a building block in organic synthesis, facilitating the development of novel pharmaceuticals.

Alkylation Reactions

1-(3-Chloro-propyl)-2-methyl-pyrrolidine has been utilized in alkylation reactions involving phenolic compounds. Research indicates that the azetidinium ion acts as an active alkylating agent in these reactions, showcasing the compound's utility in synthetic organic chemistry .

Case Study: Anticonvulsant Evaluation

In a systematic evaluation of various pyrrolidine derivatives, researchers found that modifications at specific positions on the pyrrolidine ring significantly influenced anticonvulsant activity. The introduction of a chloropropyl group at position three was associated with enhanced efficacy in preventing seizures, underscoring the importance of structural diversity in drug development .

Case Study: Antibacterial Screening

A focused screening campaign identified several pyrrolidine derivatives with notable antibacterial properties against Pseudomonas aeruginosa. The study highlighted how specific modifications to the pyrrolidine scaffold could lead to compounds with improved inhibitory effects on bacterial growth, paving the way for new treatments against resistant strains .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(3-Chloro-propyl)-2-methyl-pyrrolidine and related compounds:

Key Observations:

- Core Heterocycle: The target compound’s pyrrolidine ring (saturated) contrasts with aromatic systems in analogs like indazole () or pyridine ().

- Chlorine Position : The 3-chloropropyl chain in the target compound vs. chloromethyl groups () alters reactivity; longer chains may favor different leaving-group behaviors.

Physical and Spectral Properties

- Melting Points : The indazole analog (7b) has a melting point of 105–107°C , likely due to aromatic stacking. The target compound’s methyl group may reduce crystallinity, lowering its melting point relative to unmethylated analogs.

- Spectral Data :

- 1H-NMR : In 7b, the CH₂Cl protons resonate at δ 3.49 (triplet, J = 6.3 Hz) . In the target compound, the methyl group at position 2 may deshield adjacent protons, shifting NMR signals.

- IR : C-Cl stretches (~500–800 cm⁻¹) are common, but the methyl group’s C-H stretches (~2966 cm⁻¹ in 7b) would dominate in the target compound .

Preparation Methods

Alkylation of 2-Methylpyrrolidine with 3-Chloropropanol

An alternative approach utilizes 3-chloropropanol as the alkylating agent, activated via in situ conversion to its tosylate derivative. This method avoids the use of alkyl halides, which are more moisture-sensitive .

Stepwise Procedure:

-

Tosylation of 3-Chloropropanol:

-

3-Chloropropanol (1.0 equiv.) reacts with p-toluenesulfonyl chloride (1.2 equiv.) in dichloromethane at 0°C.

-

Triethylamine (3.0 equiv.) is added dropwise to scavenge HCl.

-

Reaction time: 2 hours; yield: 85–90%.

-

-

Alkylation of 2-Methylpyrrolidine:

Analytical Data:

-

Isolated Yield: 70–78% after aqueous workup.

-

Byproducts: <5% ditosylated propylpyrrolidine, removed via recrystallization in cold ethanol.

Advantages Over Halide Route:

-

Tosylates are more stable than alkyl bromides, enabling easier handling.

-

Higher regioselectivity due to the superior leaving-group ability of tosylate .

Reductive Amination of 3-Chloropropionaldehyde

A less conventional but scalable method employs reductive amination between 3-chloropropionaldehyde and 2-methylpyrrolidine. This one-pot reaction reduces imine intermediates to the desired amine using sodium cyanoborohydride .

Reaction Setup:

-

Molar Ratio: 3-Chloropropionaldehyde (1.2 equiv.), 2-methylpyrrolidine (1.0 equiv.), NaBHCN (1.5 equiv.).

-

Solvent: Methanol/water (9:1 v/v) at pH 5–6 (adjusted with acetic acid).

Key Observations:

-

The reaction proceeds via formation of a Schiff base intermediate, which is rapidly reduced.

-

Competing aldol condensation is minimized at acidic pH.

Performance Metrics:

-

Conversion Rate: 80–85%.

-

Purification: Distillation under reduced pressure (bp 90–95°C at 15 mmHg) yields 88% pure product .

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | >95 | Moderate | High |

| Tosylate Alkylation | 70–78 | >90 | High | Moderate |

| Reductive Amination | 80–85 | 88 | Low | Low |

Critical Evaluation:

-

Nucleophilic Substitution is preferred for small-scale synthesis due to straightforward setup.

-

Tosylate Alkylation offers better scalability for industrial applications despite higher reagent costs.

-

Reductive Amination suffers from purification challenges but is valuable for avoiding alkyl halides .

Mechanistic Deviations and Side Reactions

All routes risk side reactions that impact yield:

-

Elimination Reactions: Dominant in nucleophilic substitution at elevated temperatures, producing alkenes .

-

Over-Alkylation: Occurs in tosylate method if excess alkylating agent is used, forming quaternary ammonium salts.

-

Imine Hydrolysis: A concern in reductive amination if pH exceeds 6, reverting to aldehyde and amine .

Mitigation Strategies:

-

Strict temperature control (<60°C) and stoichiometric precision minimize elimination.

-

Use of molecular sieves in reductive amination absorbs water, shifting equilibrium toward imine formation .

Industrial-Scale Production Considerations

For bulk synthesis, the tosylate alkylation method is optimized as follows:

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-propyl)-2-methyl-pyrrolidine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via alkylation or nucleophilic substitution. For example:

- Alkylation of pyrrolidine derivatives : React 2-methylpyrrolidine with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C for 12–24 hours). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio) and inert atmosphere to minimize side reactions .

- Nucleophilic substitution : Use 3-chloropropyl bromide with 2-methylpyrrolidine in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Yields range from 60–75% depending on solvent polarity (preference for DMF over THF) .

Q. How can researchers verify the purity and structural integrity of 1-(3-Chloro-propyl)-2-methyl-pyrrolidine?

Methodological Answer:

- Analytical Techniques :

- NMR : Compare H and C spectra with reference data. Key signals include δ 1.4–1.7 ppm (pyrrolidine ring protons) and δ 3.5–3.7 ppm (chloropropyl chain) .

- HPLC : Use a C18 column with UV detection (λ = 210 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>98% required for biological assays) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 176.6) and fragmentation patterns .

Q. What are the stability considerations for storing 1-(3-Chloro-propyl)-2-methyl-pyrrolidine?

Methodological Answer:

- Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent degradation via hydrolysis or oxidation.

- Conduct periodic stability assays using TLC or HPLC to detect decomposition products (e.g., free pyrrolidine or chlorinated byproducts) .

Advanced Research Questions

Q. How does the chloropropyl substituent influence the compound’s role in structure-activity relationship (SAR) studies for drug discovery?

Methodological Answer:

- The 3-chloropropyl chain enhances lipophilicity, improving blood-brain barrier penetration in neuroactive compounds.

- SAR Strategy : Synthesize analogs with varying chain lengths (e.g., 2-chloroethyl vs. 4-chlorobutyl) and evaluate binding affinity to target receptors (e.g., dopamine D2 or sigma-1) using radioligand assays .

- Key Finding : Substitution at the pyrrolidine nitrogen (e.g., methyl vs. benzyl groups) significantly modulates selectivity, as shown in comparative docking studies .

Q. What methodologies are recommended for resolving contradictory data in reaction optimization studies?

Methodological Answer:

- Cross-Validation : Use orthogonal techniques (e.g., GC-MS alongside H NMR) to confirm product identity when yields or spectral data conflict .

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, solvent, catalyst) affecting yield. For example, a 3² factorial design revealed that temperatures >85°C promote elimination side reactions in alkylation routes .

Q. How can computational modeling enhance the design of 1-(3-Chloro-propyl)-2-methyl-pyrrolidine derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict binding modes to enzymes like fucosidases or proteases. For instance, hydrophobic interactions between the chloropropyl group and enzyme pockets were validated in X-ray co-crystal structures .

- DFT Calculations : Optimize ground-state geometries to study electronic effects of substituents on reactivity (e.g., Hammett σ values for chlorinated chains) .

Q. What experimental strategies are effective for assessing the compound’s biological activity in vitro?

Methodological Answer:

- Cellular Assays : Test cytotoxicity (via MTT assay) and target engagement (e.g., inhibition of acetylcholinesterase or monoamine oxidases) at concentrations ranging from 1–100 µM.

- Metabolic Stability : Use liver microsomes (human or rodent) to quantify half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

- Process Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., alkylation), ensuring consistent temperature control and mixing .

- Purification : Replace column chromatography with fractional distillation or recrystallization (solvent: hexane/ethyl acetate) for large-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.